

Comparative Efficacy of HSP90 Inhibitor CCT018159 Across Diverse Cancer Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of **CCT018159**, a novel synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90). The data presented herein offers a cross-cancer perspective on the compound's efficacy, supported by detailed experimental protocols and visualizations of its mechanism of action.

Introduction to CCT018159

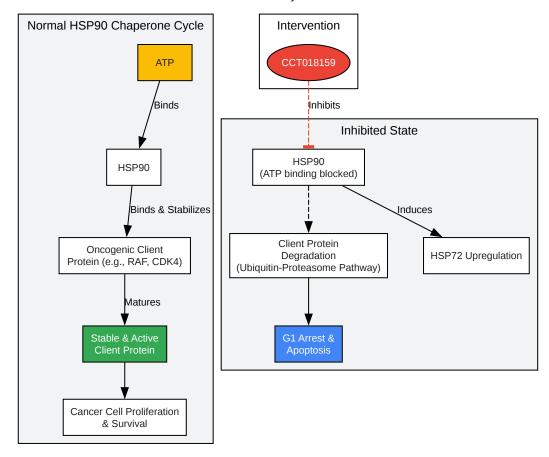
CCT018159 is a 3,4-diaryl pyrazole resorcinol compound identified through high-throughput screening as a potent, ATP-competitive inhibitor of the HSP90 ATPase activity.[1][2][3] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis.[4][5] By inhibiting HSP90's ATPase function, **CCT018159** disrupts the chaperone cycle, leading to the degradation of these client proteins via the ubiquitin-proteasome pathway and ultimately causing cancer cell cytostasis and apoptosis.[1][4]

Mechanism of Action: The HSP90 Chaperone Cycle

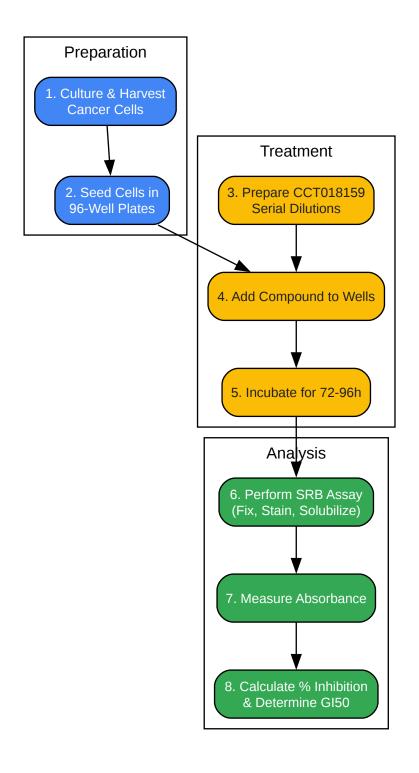
CCT018159 binds to the N-terminal ATP-binding pocket of HSP90, blocking the hydrolysis of ATP which is essential for the chaperone's function. This inhibition leads to the destabilization and subsequent degradation of oncogenic client proteins such as ERBB2, CDK4, C-RAF, and mutant B-RAF.[1] A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins like HSP72.[1]



HSP90 Inhibition by CCT018159







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